![molecular formula C27H26N2S2 B186113 4,4,8-Trimethyl-5-[(4-methylphenyl)methyl]-2-phenyl-[1,2]thiazolo[5,4-c]quinoline-1-thione CAS No. 5541-62-8](/img/structure/B186113.png)
4,4,8-Trimethyl-5-[(4-methylphenyl)methyl]-2-phenyl-[1,2]thiazolo[5,4-c]quinoline-1-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,8-Trimethyl-5-[(4-methylphenyl)methyl]-2-phenyl-[1,2]thiazolo[5,4-c]quinoline-1-thione, also known as TMQ, is a synthetic compound that has been studied for its potential applications in scientific research. This molecule belongs to the thiazoloquinoline family of compounds and has been found to exhibit interesting biological activities.
Mechanism Of Action
The mechanism of action of 4,4,8-Trimethyl-5-[(4-methylphenyl)methyl]-2-phenyl-[1,2]thiazolo[5,4-c]quinoline-1-thione is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. For example, 4,4,8-Trimethyl-5-[(4-methylphenyl)methyl]-2-phenyl-[1,2]thiazolo[5,4-c]quinoline-1-thione has been found to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical And Physiological Effects
4,4,8-Trimethyl-5-[(4-methylphenyl)methyl]-2-phenyl-[1,2]thiazolo[5,4-c]quinoline-1-thione has been found to exhibit a range of biochemical and physiological effects. For example, it has been shown to inhibit the growth of various bacterial and viral strains, including Staphylococcus aureus and herpes simplex virus. In addition, 4,4,8-Trimethyl-5-[(4-methylphenyl)methyl]-2-phenyl-[1,2]thiazolo[5,4-c]quinoline-1-thione has been found to induce apoptosis, or programmed cell death, in cancer cells.
Advantages And Limitations For Lab Experiments
One advantage of using 4,4,8-Trimethyl-5-[(4-methylphenyl)methyl]-2-phenyl-[1,2]thiazolo[5,4-c]quinoline-1-thione in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. In addition, its potential biological activities make it a promising candidate for further study. However, one limitation of using 4,4,8-Trimethyl-5-[(4-methylphenyl)methyl]-2-phenyl-[1,2]thiazolo[5,4-c]quinoline-1-thione in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its activity.
Future Directions
There are several future directions for the study of 4,4,8-Trimethyl-5-[(4-methylphenyl)methyl]-2-phenyl-[1,2]thiazolo[5,4-c]quinoline-1-thione. One potential area of research is the development of 4,4,8-Trimethyl-5-[(4-methylphenyl)methyl]-2-phenyl-[1,2]thiazolo[5,4-c]quinoline-1-thione derivatives with improved biological activities. Another potential area of research is the investigation of the mechanism of action of 4,4,8-Trimethyl-5-[(4-methylphenyl)methyl]-2-phenyl-[1,2]thiazolo[5,4-c]quinoline-1-thione, which could lead to the development of more targeted therapies. Finally, the potential applications of 4,4,8-Trimethyl-5-[(4-methylphenyl)methyl]-2-phenyl-[1,2]thiazolo[5,4-c]quinoline-1-thione in the treatment of various diseases, such as cancer and viral infections, could be further explored.
Synthesis Methods
The synthesis of 4,4,8-Trimethyl-5-[(4-methylphenyl)methyl]-2-phenyl-[1,2]thiazolo[5,4-c]quinoline-1-thione involves the reaction of 2-phenyl-4,4,8-trimethyl-1,2,3,4-tetrahydroquinoline-6-thione with para-methylbenzyl chloride in the presence of a base. The reaction yields 4,4,8-Trimethyl-5-[(4-methylphenyl)methyl]-2-phenyl-[1,2]thiazolo[5,4-c]quinoline-1-thione as a yellow solid with a melting point of 240-242°C.
Scientific Research Applications
4,4,8-Trimethyl-5-[(4-methylphenyl)methyl]-2-phenyl-[1,2]thiazolo[5,4-c]quinoline-1-thione has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit interesting biological activities, such as antimicrobial, antiviral, and anticancer properties. 4,4,8-Trimethyl-5-[(4-methylphenyl)methyl]-2-phenyl-[1,2]thiazolo[5,4-c]quinoline-1-thione has also been studied for its potential as an anti-inflammatory agent.
properties
CAS RN |
5541-62-8 |
|---|---|
Product Name |
4,4,8-Trimethyl-5-[(4-methylphenyl)methyl]-2-phenyl-[1,2]thiazolo[5,4-c]quinoline-1-thione |
Molecular Formula |
C27H26N2S2 |
Molecular Weight |
442.6 g/mol |
IUPAC Name |
4,4,8-trimethyl-5-[(4-methylphenyl)methyl]-2-phenyl-[1,2]thiazolo[5,4-c]quinoline-1-thione |
InChI |
InChI=1S/C27H26N2S2/c1-18-10-13-20(14-11-18)17-28-23-15-12-19(2)16-22(23)24-25(27(28,3)4)31-29(26(24)30)21-8-6-5-7-9-21/h5-16H,17H2,1-4H3 |
InChI Key |
QATCXNBFRAZQBS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C)C4=C(C2(C)C)SN(C4=S)C5=CC=CC=C5 |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C)C4=C(C2(C)C)SN(C4=S)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Cyclohexanecarboxylic acid, 2-[(2-thiazolylamino)carbonyl]-](/img/structure/B186031.png)
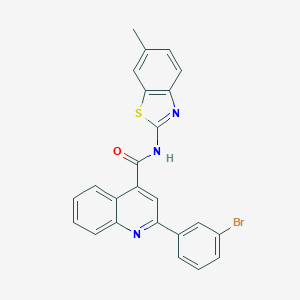
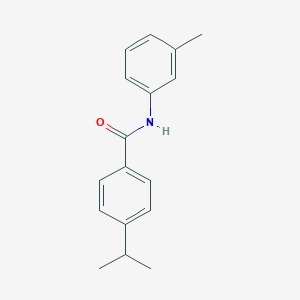
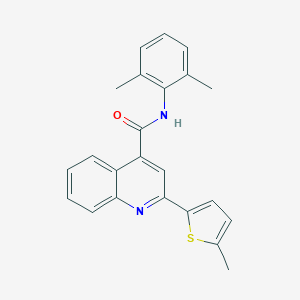
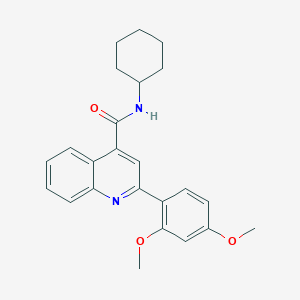
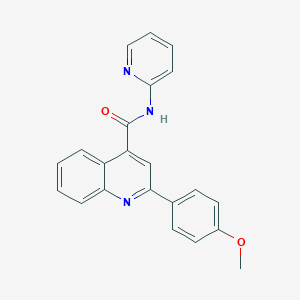
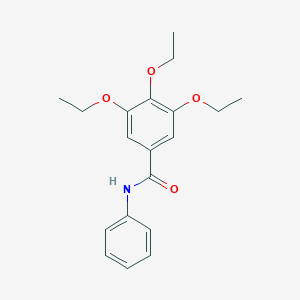


![3,4,5-triethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B186046.png)
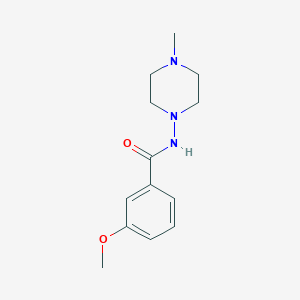

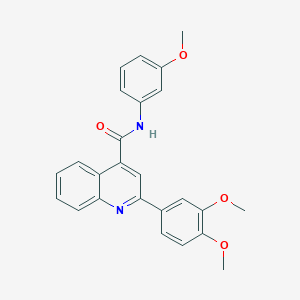
![3-prop-2-enyl-2-prop-2-enylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B186055.png)